molecular formula C17H16N4O2 B2741019 6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole CAS No. 2034475-70-0

6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole

Cat. No.: B2741019
CAS No.: 2034475-70-0
M. Wt: 308.341
InChI Key: SIOFJUNOFCEOSV-UHFFFAOYSA-N
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Description

6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features an indole ring, a pyrazine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazine intermediates, followed by their coupling with the pyrrolidine ring. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or indole rings, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-6-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (1H-indol-6-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: Contains a pyrimidine ring in place of the pyrazine ring.

Uniqueness

6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1H-indol-6-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(13-2-1-12-3-5-19-15(12)9-13)21-8-4-14(11-21)23-16-10-18-6-7-20-16/h1-3,5-7,9-10,14,19H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOFJUNOFCEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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